![molecular formula C19H29NO4 B188766 Carbonic acid, 1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-4-piperidinyl ethyl ester CAS No. 149541-62-8](/img/structure/B188766.png)
Carbonic acid, 1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-4-piperidinyl ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbonic acid esters are a type of organic compound that are derived from carbonic acid . They consist of a carbonyl group flanked by two alkoxy groups . The general structure of these carbonates is R−O−C(=O)−O−R’ .
Synthesis Analysis
Organic carbonates are typically not prepared from inorganic carbonate salts . Two main routes to carbonate esters are practiced: the reaction of an alcohol (or phenol) with phosgene (phosgenation), and the reaction of an alcohol with carbon monoxide and an oxidizer (oxidative carbonylation) . Other carbonate esters may subsequently be prepared by transesterification .Molecular Structure Analysis
The structure of carbonate esters have planar OC(OC)2 cores, which confers rigidity . The unique O=C bond is short, while the C-O bonds are more ether-like .科学的研究の応用
Phthalic Acid Esters: Natural Sources and Biological Activities
Phthalic acid esters (PAEs) are recognized for their widespread use as plasticizers and additives, enhancing the flexibility of various products. Despite their synthetic hazards, PAEs are also found in natural sources, such as plants and microorganisms, suggesting potential biosynthesis. PAEs from natural sources possess biological activities like allelopathic and antimicrobial properties, indicating their role beyond human-made pollutants. Their presence in the ecosystem can influence the metabolic processes of certain communities, highlighting the need for further studies on their ecological impacts and applications (Huang et al., 2021).
Xylan Derivatives and Their Application Potential
The chemical modification of xylan into biopolymer ethers and esters, including carbonic acid derivatives, opens up possibilities for creating materials with specific properties. Xylan esters, for instance, can be synthesized for applications in drug delivery, showcasing the potential of carbonic acid derivatives in biomedical fields. The development of cationic xylan derivatives further suggests uses in paper strength additives and antimicrobial agents, pointing to diverse industrial applications (Petzold-Welcke et al., 2014).
Caffeic Acid Derivatives: Antioxidant Activities
Caffeic acid derivatives, including esters, exhibit significant antioxidant activities, which are beneficial in various applications, including the mitigation of oxidative stress-related diseases and food preservation. These derivatives highlight the role of carbonic acid esters in health and wellness sectors, underscoring their potential in developing new therapeutic agents (Shahidi & Chandrasekara, 2010).
Polyhydroxyalkanoates: Biodegradable Polymers
Polyhydroxyalkanoates (PHAs) are biodegradable polymers synthesized from carbon sources by microorganisms. The ester bonds formed between monomers in PHAs underline the importance of esterification processes in producing environmentally friendly materials. This research area emphasizes the significance of carbonic acid derivatives in developing sustainable polymers with applications ranging from medical to packaging industries (Amara, 2010).
特性
IUPAC Name |
[1,3-dimethyl-4-(3-propan-2-yloxyphenyl)piperidin-4-yl] ethyl carbonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO4/c1-6-22-18(21)24-19(10-11-20(5)13-15(19)4)16-8-7-9-17(12-16)23-14(2)3/h7-9,12,14-15H,6,10-11,13H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGKBIRRFPYKKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1(CCN(CC1C)C)C2=CC(=CC=C2)OC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbonic acid, 1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-4-piperidinyl ethyl ester | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

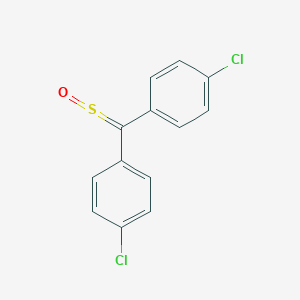
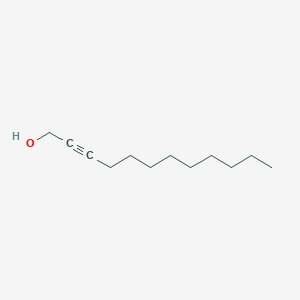
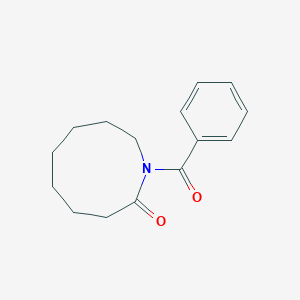
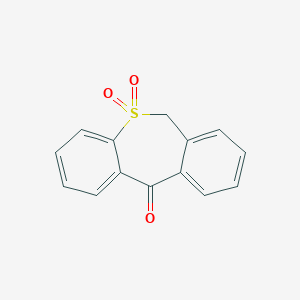

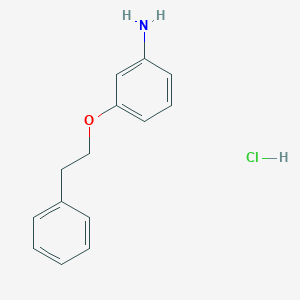
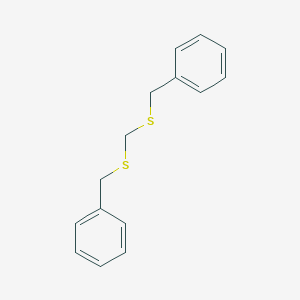
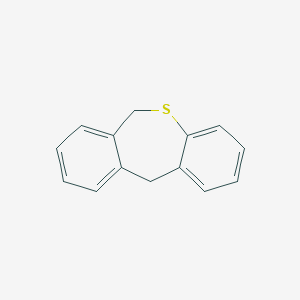
![4-[2-(Dimethylamino)propyl]phenol](/img/structure/B188697.png)
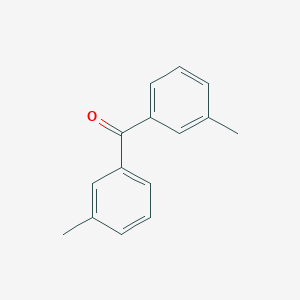
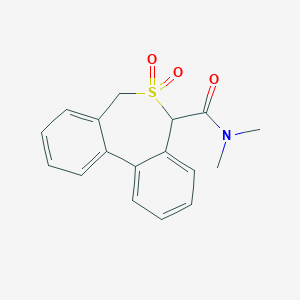
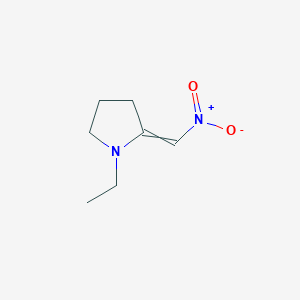
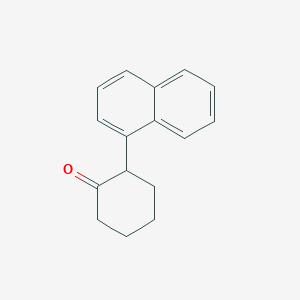
![[4-(Isopropylsulfanyl)phenyl]acetic acid](/img/structure/B188709.png)